molecular formula C22H29N3O5 B6053679 N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate

N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate

Cat. No.: B6053679
M. Wt: 415.5 g/mol
InChI Key: GRAZJFWHQPQQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate, also known as EPPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQA belongs to the class of quinoline derivatives and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress inflammation. This compound has also been shown to protect against neurodegeneration and oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, this compound is also associated with some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

For the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate could focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and assessing its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate involves a multistep process that begins with the condensation of 2-aminobenzonitrile with 3-ethyl-2-propenoic acid. The resulting product is further reacted with 1-pyrrolidinecarboxamide to form this compound. The final product is obtained as an oxalate salt.

Scientific Research Applications

N-(3-ethyl-2-propyl-4-quinolinyl)-2-(1-pyrrolidinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.

Properties

IUPAC Name

N-(3-ethyl-2-propylquinolin-4-yl)-2-pyrrolidin-1-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.C2H2O4/c1-3-9-17-15(4-2)20(16-10-5-6-11-18(16)21-17)22-19(24)14-23-12-7-8-13-23;3-1(4)2(5)6/h5-6,10-11H,3-4,7-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZJFWHQPQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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